Methyltris(N,N-diethylaminoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltris(N,N-diethylaminoxy)silane is an organosilicon compound with the molecular formula C₁₃H₃₃N₃O₃Si and a molecular weight of 307.5 g/mol. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(N,N-diethylaminoxy)silane typically involves the reaction of methyltrichlorosilane with N,N-diethylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{CH}_3\text{SiCl}_3 + 3 \text{(C}4\text{H}{10}\text{NOH)} \rightarrow \text{CH}_3\text{Si(ON(C}4\text{H}{10})}_3 + 3 \text{HCl} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistent product quality. The final product is purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyltris(N,N-diethylaminoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The aminooxy groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as alcohols, amines, or thiols.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Methyltris(N,N-diethylaminoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the preparation of silane coupling agents and surface modifiers.
Biology: Employed in the modification of biomolecules and surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Methyltris(N,N-diethylaminoxy)silane involves the interaction of its aminooxy groups with various molecular targets. The compound can form stable bonds with hydroxyl, carboxyl, and amino groups, making it useful for surface modification and crosslinking applications. The molecular pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Methyltris(methylethylketoxime)silane
- Methyltris(methylethylketoxime)silane
- Methyltris(methylethylketoxime)silane
Uniqueness
Methyltris(N,N-diethylaminoxy)silane is unique due to its specific aminooxy functional groups, which provide distinct reactivity compared to other organosilicon compounds. This uniqueness makes it particularly valuable in applications requiring selective reactivity and stability .
Properties
IUPAC Name |
N-[bis(diethylaminooxy)-methylsilyl]oxy-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H33N3O3Si/c1-8-14(9-2)17-20(7,18-15(10-3)11-4)19-16(12-5)13-6/h8-13H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFLNHIWMZYCJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)O[Si](C)(ON(CC)CC)ON(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33N3O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624463 |
Source
|
Record name | N,N',N''-[(Methylsilanetriyl)tris(oxy)]tris(N-ethylethan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18418-55-8 |
Source
|
Record name | N,N',N''-[(Methylsilanetriyl)tris(oxy)]tris(N-ethylethan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.